molecular formula C19H13ClN4O2S B3405031 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one CAS No. 1251691-22-1

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Cat. No.: B3405031
CAS No.: 1251691-22-1
M. Wt: 396.9
InChI Key: TUKGRSDPRWDETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable hydrazide with a chlorophenyl-substituted nitrile oxide under acidic conditions. The resulting oxadiazole intermediate is then coupled with a methylsulfanyl-substituted phenyl hydrazine to form the final dihydropyridazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, the compound may interact with specific receptors or proteins, leading to the disruption of cellular processes and ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-27-15-7-3-6-14(11-15)24-9-8-16(25)17(22-24)19-21-18(23-26-19)12-4-2-5-13(20)10-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGRSDPRWDETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
Reactant of Route 2
Reactant of Route 2
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
Reactant of Route 3
Reactant of Route 3
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
Reactant of Route 4
Reactant of Route 4
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
Reactant of Route 5
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
Reactant of Route 6
Reactant of Route 6
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.